Ethonium synthesis pathway and mechanism
Ethonium synthesis pathway and mechanism
An In-depth Technical Guide to the Synthesis and Mechanism of Ethonium
This technical guide provides a comprehensive overview of the synthesis pathway for Ethonium (CAS No: 21954-74-5), a gemini cationic surfactant known for its antimicrobial and disinfectant properties.[1] The document details the optimized three-stage synthetic route, including experimental protocols, quantitative data, and reaction mechanisms. Visualizations for the synthesis pathway, experimental workflow, and mechanism of action are provided to support the text.
Core Chemical Information
Ethonium, also known as Etonium or Aethonium, has the IUPAC name 1,2-Ethanediaminium, N,N'-bis(2-(decyloxy)-2-oxoethyl)-N,N,N',N'-tetramethyl-, dichloride.[2][3] Its structure features two quaternary ammonium centers connected by an ethylene bridge, with each nitrogen atom bonded to two methyl groups and a decyl-esterified carboxymethyl group.[4] This amphiphilic structure, with polar head groups and long hydrophobic tails, is responsible for its surface-active properties.[4]
| Identifier | Value |
| CAS Number | 21954-74-5 |
| Molecular Formula | C30H62Cl2N2O4 |
| Molecular Weight | 585.74 g/mol [2] |
| Synonyms | Etonium, Aethonium, Ethonium chloride[2][3] |
Optimized Synthesis Pathway
An optimized, three-stage synthesis for Ethonium has been developed, achieving a total yield of 20%.[1] This pathway is designed to be technologically accessible and cost-effective.[1] The process begins with the separate syntheses of two key intermediates, Decyl 2-chloroacetate and N,N,N',N'-tetramethylethane-1,2-diamine (TMEDA), which are then reacted to form the final product.[1]
Experimental Protocols and Data
Stage 1: Synthesis of Decyl 2-chloroacetate
The first stage involves the synthesis of the alkylating agent, Decyl 2-chloroacetate, via Fischer-Speier esterification.
Experimental Protocol: The synthesis is achieved by the esterification of n-decanol with 2-chloroacetic acid.[1][3] The optimized procedure involves refluxing a mixture of 2-chloroacetic acid, n-decanol, and a catalytic amount of p-Toluenesulfonic acid (TsOH) in a xylenes solvent mixture for 5 hours.[3] The molar ratio of 2-chloroacetic acid to n-decanol to TsOH is maintained at 1.2:1:0.001.[3] After the reaction, the solvent is evaporated to yield the product.[3]
Quantitative Data: Decyl 2-chloroacetate
| Parameter | Value | Reference |
|---|---|---|
| Yield | 83% | [1][3] |
| Boiling Point | 185-190 °C (at 58.8 Torr) | [3] |
| Refractive Index (n) | 1.4426 | [1][3] |
| ¹H NMR (d6-DMSO) | δ 0.87 (t, 3H), 1.20-1.35 (m, 14H), 1.61 (q, 2H), 4.12 (t, 2H), 4.33 (s, 2H) |[1] |
Stage 2: Synthesis of N,N,N',N'-tetramethylethane-1,2-diamine (TMEDA)
The second intermediate, TMEDA, is synthesized using the Eschweiler-Clarke reaction, a reductive amination method.
Experimental Protocol: This stage employs the Eschweiler-Clarke methylation of ethylenediamine.[1] In an optimized procedure, ethylenediamine is gradually added to a heated mixture of formalin (formaldehyde solution) and formic acid at 80 °C.[3] The reaction mixture is then refluxed. The optimized conditions, including precise control of reagent addition and temperature, result in a significantly higher yield compared to previous methods.[1][3]
Quantitative Data: TMEDA
| Parameter | Value | Reference |
|---|---|---|
| Yield | 98% | [1] |
| Purity | 99% |[3] |
Stage 3: Synthesis of Ethonium
The final stage is the quaternization of TMEDA with Decyl 2-chloroacetate to form the Ethonium salt. This reaction is a classic example of a nucleophilic substitution (SN2) mechanism.
Experimental Protocol: In a round-bottom flask equipped with a magnetic stirrer and condenser, 0.01 mole of TMEDA is dissolved in 10 ml of acetonitrile.[1] To this solution, 0.021 mole of Decyl 2-chloroacetate is added dropwise. The reaction mixture is then refluxed for 30 hours. After cooling, the resulting product is isolated by filtration.[1]
Quantitative Data: Ethonium
| Parameter | Value | Reference |
|---|---|---|
| Yield (This Stage) | 30% | [1] |
| Total Yield | 20% | [1][3] |
| Melting Point | 164-165 °C | [1] |
| ¹H NMR (d6-DMSO) | δ 0.88 (m, 6H), 1.28 (s, 32H), 1.66 (m, 4H), 3.32 (s, 6H), 3.43 (s, 6H), 4.2 (m, 4H), 4.39 (s, 2H), 4.71 (s, 2H) | [1] |
| LCMS (m/z) | (M+H+) = 514.07, 316.28, 244.24 |[1][3] |
Visualized Experimental Workflow
The following diagram outlines the logical flow of the entire synthesis and purification process.
Mechanism of Antimicrobial Action
Ethonium functions as a cationic surfactant. Its antimicrobial activity is not based on a specific signaling pathway but rather on the disruption of the microbial cell membrane.[1] The positively charged quaternary ammonium head groups of the Ethonium molecule are attracted to the negatively charged components of bacterial cell membranes.[1] The long, hydrophobic decyl chains then penetrate the lipid bilayer, disrupting its integrity, leading to leakage of cellular contents and ultimately, cell death.[1]
